Diphenylcyanoarsine

Description

Historical Trajectories in Chemical Warfare Agent Development and Classification

The development of chemical warfare agents is a dark chapter in the history of human conflict. The early 20th century, particularly World War I, marked a significant escalation in the use of toxic chemicals as weapons. fas.org These agents were broadly categorized based on their physiological effects. Initial developments included choking agents like chlorine and phosgene (B1210022), which cause severe respiratory distress. fas.orgepa.gov

Subsequently, blister agents, or vesicants, such as sulfur mustard, were introduced, capable of causing severe skin, eye, and respiratory tract burns. epa.govrsc.org Another class of agents developed during this era were the so-called "vomiting agents" or sternutators. nih.gov Diphenylcyanoarsine, known by the military designation DC or Clark II, falls into this category. wikipedia.org These arsenical compounds were designed to be irritants, causing violent sneezing, coughing, and vomiting, with the strategic aim of forcing soldiers to remove their gas masks, thereby exposing them to other, more lethal agents. nih.govnti.org

The classification of chemical warfare agents has evolved to include nerve agents, blood agents, and incapacitating agents. epa.govmsdmanuals.com International agreements, most notably the Chemical Weapons Convention (CWC), now prohibit the development, production, stockpiling, and use of chemical weapons, placing compounds like this compound under strict international control as a Schedule 1 substance. wikipedia.org

The Significance of Organoarsenic Compounds in Scientific Inquiry

Organoarsenic compounds, which are organic compounds containing an arsenic-carbon bond, have long been a subject of scientific interest, extending beyond their military applications. These compounds have played a role in various fields of chemical research. For instance, they have been utilized as reagents in organic synthesis and as precursors for the creation of other complex organoarsenic molecules. wikipedia.org The reactivity of the arsenic center and its ability to form stable bonds with carbon have made these compounds valuable tools for synthetic chemists. wikipedia.org

In the realm of biology and medicine, the toxicological properties of organoarsenic compounds have been extensively studied to understand the mechanisms of arsenic poisoning and to develop potential antidotes. The interaction of these compounds with biological systems, particularly their ability to inhibit enzymes by binding to thiol groups, has been a key area of investigation. This research has contributed to a deeper understanding of cellular metabolism and toxicity pathways.

Evolution of Research Perspectives on this compound

Initially, research on this compound was driven by its potential as a chemical warfare agent. ontosight.ai Studies focused on its synthesis, stability, and dispersal characteristics for weaponization. nti.org Following its use in conflict and subsequent classification as a chemical weapon, the research focus shifted.

Modern research perspectives on this compound are primarily concerned with its detection, environmental fate, and remediation. The hydrolysis of this compound in the environment leads to the formation of persistent and toxic degradation products like diphenylarsinic acid (DPAA). Consequently, a significant body of research is dedicated to developing sensitive analytical methods for detecting this compound and its byproducts in soil and water samples. Furthermore, studies are ongoing to find effective methods for the neutralization and safe disposal of legacy stockpiles of this and related chemical agents. ontosight.ai The long-term ecological risks posed by the environmental contamination from historical munitions dumps containing this compound continue to be an area of active scientific investigation.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | diphenylarsanylformonitrile | smolecule.com |

| Other Names | Clark II, Diphenylarsine (B13773895) cyanide | wikipedia.orgontosight.aismolecule.com |

| CAS Number | 23525-22-6 | cas.org |

| Molecular Formula | C₁₃H₁₀AsN | cas.org |

| Molecular Weight | 255.15 g/mol | smolecule.comcas.org |

| Appearance | Colorless crystalline solid or liquid | ontosight.aithefreedictionary.comnoaa.gov |

| Melting Point | 31.5 °C | cas.orgthefreedictionary.com |

| Boiling Point | 333.7 - 346 °C (decomposes at higher temperatures) | thefreedictionary.comlookchem.com |

| Solubility in Water | Insoluble or sparingly soluble | thefreedictionary.comsmolecule.com |

| Solubility in Organic Solvents | Readily soluble | thefreedictionary.com |

Comparison with Structurally Similar Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature | Primary Classification |

| This compound (DC) | C₁₃H₁₀AsN | 255.15 | Contains a cyano (-CN) group | Vomiting Agent |

| Diphenylchloroarsine (B1221446) (DA) | C₁₂H₁₀AsCl | 264.58 | Contains a chloro (-Cl) group | Vomiting Agent |

| Adamsite (DM) | C₁₂H₉AsClN | 277.58 | Contains a phenarsazine ring structure | Vomiting Agent |

| Phenyldichloroarsine | C₆H₅AsCl₂ | 222.93 | Contains one phenyl group and two chloro groups | Blister Agent |

Data sourced from multiple references including nih.govwikipedia.orgsmolecule.comnih.gov

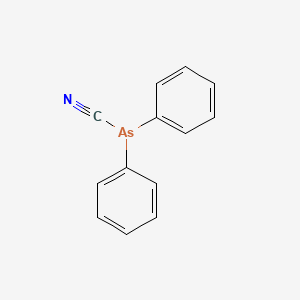

Structure

2D Structure

Propriétés

IUPAC Name |

diphenylarsanylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10AsN/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHNJKLLVSRGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10AsN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075316 | |

| Record name | Arsinous cyanide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylcyanoarsine is a colorless liquid, odorless to fruity. | |

| Record name | DIPHENYLCYANOARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23525-22-6 | |

| Record name | DIPHENYLCYANOARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylcyanoarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23525-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcyanoarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023525226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsinous cyanide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylarsinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCYANOARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF5K94TPOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Diphenylcyanoarsine

Classic Synthetic Routes: Analysis and Optimization

The traditional methods for preparing Diphenylcyanoarsine are rooted in early 20th-century organoarsenic chemistry. These routes typically involve the substitution of a leaving group on a diphenylarsenic precursor with a cyanide moiety.

The most well-documented classic method for synthesizing this compound is the Pope-Turner process. environet.eu This procedure involves the reaction of diphenylchloroarsine (B1221446) ((C₆H₅)₂AsCl) with a cyanide salt, typically potassium or sodium cyanide. researchgate.netsmolecule.com The reaction is generally carried out in an anhydrous solvent, such as ethanol (B145695), to facilitate the nucleophilic substitution of the chloride ion by the cyanide ion.

The fundamental reaction is as follows: (C₆H₅)₂AsCl + KCN → (C₆H₅)₂AsCN + KCl

An alternative, related classical synthesis involves treating the intermediate diphenylarsenoxide with hydrocyanic acid to yield this compound. researchgate.net Another reported method involves the reaction of diphenylarsine (B13773895) with cyanogen (B1215507) chloride. ontosight.ai The precursor for many of these syntheses, diphenylchloroarsine, was itself prepared through various historical methods, including the reduction of diphenylarsinic acid with sulfur dioxide or via a Sandmeyer reaction involving phenyldiazonium chloride and sodium arsenite. wikipedia.org

The efficiency and purity of the product from the Pope-Turner process are highly dependent on the careful control of reaction parameters. Research has shown that maintaining strict stoichiometric ratios is crucial for optimizing the synthesis. An excess of the cyanide reagent is sometimes employed to ensure the complete conversion of the diphenylchloroarsine starting material. smolecule.com

Temperature control is another critical factor. The reaction of diphenylchloroarsine with potassium cyanide in ethanol is typically conducted at a controlled temperature range of 40–50°C to ensure a steady reaction rate while minimizing side reactions. Following the reaction, purification is essential to isolate the crystalline this compound. This is commonly achieved through recrystallization from a suitable solvent like chloroform (B151607) or benzene. The purity of the final product is confirmed using elemental analysis and spectroscopic characterization.

Table 1: Optimized Conditions for the Pope-Turner Synthesis of this compound

| Parameter | Recommended Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Diphenylchloroarsine, Potassium Cyanide | Precursor and Cyanide Source | researchgate.net |

| Stoichiometry | 1:1 Molar Ratio (or slight excess of KCN) | Ensures complete conversion, maximizes yield | smolecule.com |

| Solvent | Anhydrous Ethanol | Provides a suitable reaction medium | |

| Temperature | 40–50°C | Optimizes reaction rate, minimizes byproducts | |

| Purification | Recrystallization (from Chloroform/Benzene) | Isolates pure, crystalline product |

Pope-Turner Process and Related Reactions

Novel Approaches in Organoarsenic Compound Synthesis Relevant to this compound

While the classic routes are well-established, modern synthetic chemistry offers novel approaches that could be relevant for producing this compound and other organoarsenic compounds more efficiently and safely. Many modern strategies focus on avoiding hazardous precursors and employing milder reaction conditions. ohiolink.edu

For instance, palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, represent a powerful tool. usa-journals.com A potential modern route to this compound could involve a palladium-catalyzed coupling of a diphenylarsine source with a cyanating agent. The use of organolithium and Grignard reagents to alkylate or arylate arsenic trichloride (B1173362) is a fundamental technique in organoarsenic chemistry that continues to be refined. usa-journals.com

Other novel research in the field includes the synthesis of arsenic-containing π-conjugated polymers via Suzuki-Miyaura polycondensation and the use of dimetalated silylarsanes as versatile building blocks for complex arsenic-containing molecules. researchgate.netiupac.org Furthermore, the development of milder oxidants, such as dimethyldioxirane, to create specific arsine oxides offers safer alternatives to traditional methods that use hazardous reagents like hydrogen peroxide in ether. ohiolink.edu While not yet applied directly to the large-scale synthesis of this compound, these modern methodologies represent promising avenues for future research, potentially offering improved yields, higher purity, and better safety profiles compared to historical processes.

Derivatization Strategies for Analytical Applications

The accurate detection and quantification of this compound, particularly in environmental or complex matrices, present analytical challenges. Its low volatility and the tendency for related compounds to produce similar degradation products necessitate specific analytical strategies. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application to low-volatility organoarsenic compounds often requires a derivatization step to convert the analyte into a more volatile species. mdpi.compreprints.org For organoarsenic compounds, derivatization with aliphatic thiols (such as 1-propanethiol) or thioglycolic acid methyl ester is a common strategy. mdpi.comresearchgate.net This process creates a more volatile and thermally stable derivative that is amenable to GC analysis. However, a significant challenge is that this compound and its precursor, diphenylchloroarsine, can form identical thiol adducts, making differentiation by conventional GC-MS difficult.

To overcome these limitations, alternative analytical techniques have been investigated. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful alternative for the analysis of organoarsenic compounds. mdpi.compreprints.org This method can often analyze polar and non-volatile degradation products directly without the need for derivatization, simplifying sample preparation and avoiding the ambiguities associated with shared derivatization products. mdpi.com Advanced mass spectrometry techniques, such as atmospheric pressure chemical ionization mass spectrometry (APCI-MS), have also shown promise in detecting unique fragment ions that allow for the differentiation of this compound from its related compounds.

Table 2: Analytical Methods and Derivatization for this compound

| Analytical Technique | Derivatization Requirement | Derivatizing Agents / Method | Notes | Reference |

|---|---|---|---|---|

| GC-MS | Required | Aliphatic thiols (e.g., 1-propanethiol), thioglycolic acid methyl ester | Converts analyte to a more volatile form. Can be problematic for differentiation from precursors. | mdpi.compreprints.orgresearchgate.net |

| HPLC-ICP-MS | Not typically required | Direct analysis | A good alternative to GC-MS, avoids derivatization issues. | mdpi.compreprints.org |

| APCI-MS | Not typically required | Direct analysis | Can detect unique fragment ions for unambiguous identification. |

Advanced Structural and Spectroscopic Investigations of Diphenylcyanoarsine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a primary technique for determining the detailed molecular structure of Diphenylcyanoarsine in solution. researchgate.netresearchgate.net By analyzing the nuclear magnetic resonance of ¹H and ¹³C isotopes, precise information about the atomic connectivity and chemical environment within the molecule can be obtained. chemguide.co.uknih.gov

Proton NMR Spectral Parameter Determination and Simulation

The ¹H NMR spectrum of this compound provides critical data on the arrangement of its hydrogen atoms. researchgate.netlibretexts.org In solvents like deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the two phenyl groups produce a complex series of signals. researchgate.netoptica.org Detailed analysis and iterative simulation of these spectra are necessary to determine the precise chemical shifts (δ) and coupling constants (J). researchgate.netresearchgate.net The aromatic protons typically appear in the range of δ 7.4–7.6 ppm. The simulation of these spectra allows for the creation of reference data, which is crucial for the unambiguous identification of the compound under various experimental conditions. researchgate.netoptica.org

Table 1: Proton NMR (¹H NMR) Spectral Data for this compound

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic (C₆H₅)₂ | 7.4 - 7.6 | Multiplet |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used. The data presented is a general representation based on available literature. researchgate.net

Carbon-13 NMR Characterization

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies the chemical environment of each carbon atom in this compound. researchgate.netorganicchemistrydata.org The spectrum shows distinct signals for the carbon atoms of the phenyl groups and the cyano (-CN) group. The carbon atom of the cyano group is typically observed in the range of δ 120–130 ppm. The carbons of the two equivalent phenyl rings also produce characteristic signals in the aromatic region of the spectrum. researchgate.net

Table 2: Carbon-13 NMR (¹³C NMR) Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) Range (ppm) |

| Cyano (-CN) | 120 - 130 |

| Aromatic (C₆H₅)₂ | ~128 - 140 (multiple signals) |

Note: Data is compiled from general values for similar organoarsenic compounds and may vary based on experimental conditions. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for analyzing its fragmentation patterns, which serve as a molecular fingerprint.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for the analysis of thermally stable, medium-polarity compounds like this compound. wikipedia.orgcreative-proteomics.com This method is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net In APCI-MS, this compound can be ionized to produce a protonated molecule [M+H]⁺. acs.orgnih.gov However, a significant finding in the analysis of this compound and related compounds is the in-source fragmentation that leads to the formation of the highly stable diphenylarsine (B13773895) cation (Ph₂As⁺). acs.orgnih.gov This fragment ion is often the most intense signal observed, especially with increased humidity in the ion source, which can promote the in-line conversion of DC to its oxide, a major source of the Ph₂As⁺ ion. acs.orgnih.govresearchgate.net This characteristic fragmentation is crucial for its sensitive detection. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organoarsenic compounds. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), it provides enhanced selectivity and structural information. spectroscopyonline.com In a typical GC-MS analysis, this compound will elute from the GC column at a specific retention time, after which it is ionized, commonly by electron ionization (EI). The resulting mass spectrum shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 253, corresponding to its molecular weight.

The subsequent fragmentation of the molecular ion follows predictable pathways, providing structural confirmation. The fragmentation process involves the loss of various groups from the parent molecule, leading to a series of characteristic fragment ions. scirp.orgresearchgate.net

Table 3: Characteristic GC-MS Fragment Ions of this compound

| m/z | Proposed Fragment Ion |

| 253 | [M]⁺ (C₁₂H₁₀AsN)⁺ |

| 227 | [M-CN]⁺ (C₁₂H₁₀As)⁺ |

| 152 | [C₁₂H₈]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is based on established principles of mass spectrometry for organoarsenic compounds.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Speciation

While NMR and conventional MS provide molecular information, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for highly sensitive elemental analysis. mdpi.comspectroscopyonline.com When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes an invaluable tool for arsenic speciation—distinguishing between different arsenic-containing compounds in a sample. nih.govacs.orgpreprints.org

For the analysis of this compound, the sample is first introduced into the instrument, often after chromatographic separation. It is then passed through an argon plasma, which is hot enough to atomize the molecule and ionize the constituent elements. mdpi.com The mass spectrometer then detects the arsenic isotope (⁷⁵As), confirming the presence of an arsenic-containing compound with extremely low detection limits, often in the parts-per-trillion (ppt) range. nih.govmdpi.com This method is crucial for verifying that the compound is indeed an organoarsenic species and for quantifying its presence in environmental samples where it may have degraded into other arsenic forms. nih.govpreprints.org

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| DC / Clark II | This compound |

| DA / Clark I | Diphenylchloroarsine (B1221446) |

| DPAA | Diphenylarsinic acid |

| BDPAO | Bis(diphenylarsine)oxide |

| CDCl₃ | Deuterated Chloroform |

| D₂O | Deuterium oxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the chemical structure and molecular vibrations of a compound. libretexts.orgdoi.org These methods are based on the interaction of light with molecular bonds. libretexts.org In IR spectroscopy, the absorption of infrared radiation by a molecule is measured, which occurs when the radiation frequency matches a vibrational frequency of the molecule that produces a change in the molecular dipole moment. rsc.org Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), which provides information about vibrational modes that cause a change in the molecule's polarizability. libretexts.orgnih.gov Because their selection rules are different, IR and Raman spectroscopy are often used as complementary techniques to obtain a more complete vibrational profile of a molecule. govinfo.gov

For a complex molecule like this compound, the IR and Raman spectra exhibit numerous absorption bands, each corresponding to a specific type of molecular vibration. These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). pg.edu.pl The region of the IR spectrum from 4000 to 1400 cm⁻¹ is known as the functional group region, where characteristic stretching vibrations for specific bonds appear. pg.edu.pl The region from 1400 to 600 cm⁻¹ is the fingerprint region, which contains a complex pattern of bands, including many bending vibrations, that is unique to the specific molecule.

While detailed, fully assigned experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the known absorption ranges for its constituent functional groups. The primary vibrational modes of interest include the C≡N nitrile stretch, the various C-H and C=C modes of the phenyl rings, and the vibrations involving the arsenic atom, such as the As-C stretch. pg.edu.plpressbooks.pub Computational methods, such as Density Functional Theory (DFT), are also frequently used to calculate theoretical vibrational wavenumbers, which aids in the assignment of experimental spectra for organoarsenic compounds. govinfo.govmext.go.jp

The following table outlines the principal vibrational modes expected for this compound and their characteristic wavenumber ranges.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | Aromatic (Phenyl) | 3100 - 3000 | Medium to Weak | Medium |

| C≡N Stretching | Nitrile | 2260 - 2200 | Medium, Sharp | Moderate |

| C=C Stretching | Aromatic (Phenyl) | 1600 - 1450 | Medium to Weak | Strong |

| C-H In-Plane Bending | Aromatic (Phenyl) | 1300 - 1000 | Medium to Strong | Weak |

| As-C Stretching | Aryl-Arsenic | 1100 - 1000 | Strong | Strong |

| C-H Out-of-Plane Bending | Aromatic (Phenyl) | 900 - 675 | Strong | Weak |

This table is based on characteristic group frequencies. Specific values for this compound require experimental measurement or high-level computational analysis.

Computational Chemistry Approaches to this compound Reactivity and Structure

Computational chemistry utilizes mathematical models and computer simulations to predict and analyze molecular behavior, structure, and reactivity. researchgate.net These methods provide insights at the atomic level that can be difficult to obtain through experimentation alone. For a compound like this compound, computational approaches are invaluable for understanding its electronic properties and interaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively in chemistry and materials science to investigate the electronic structure of many-body systems. data.govgithub.io The core principle of DFT is that all ground-state properties of a molecule, including its energy and reactivity, can be determined from its electron density, which is a function of only three spatial coordinates. nist.govsbfisica.org.br This focus on electron density rather than the complex many-electron wavefunction makes DFT a computationally efficient yet accurate method for analyzing molecules. data.gov

A key application of DFT is the calculation of electron density maps, which visualize the distribution of electrons throughout the molecule. From these maps, regions of high electron density (nucleophilic sites, prone to attack by electrophiles) and low electron density (electrophilic sites, prone to attack by nucleophiles) can be identified. researchgate.net This allows for the prediction of a molecule's reactive behavior. rsc.org

For this compound, DFT calculations can be used to identify its primary reactive sites. researchgate.net The analysis would likely reveal the following:

The Arsenic (As) Atom: As a metalloid, arsenic is less electronegative than the carbon and nitrogen atoms it is bonded to. DFT calculations are expected to show a region of relative positive charge or low electron density around the arsenic atom, making it a primary electrophilic site. This electrophilicity explains its reactivity towards nucleophiles and its function as a Lewis acid. researchgate.net

The Phenyl (C₆H₅) Rings: The π-electron systems of the two phenyl rings represent areas of high electron density. These sites are nucleophilic and susceptible to attack by strong electrophiles.

The Cyano (C≡N) Group: The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a nucleophilic site. The triple bond itself is also an electron-rich region.

These predictions help to rationalize the observed chemical behavior of this compound, such as its hydrolysis and reactions with thiols. researchgate.net

| Predicted Site | Molecular Moiety | Predicted Character | Reason |

| Arsenic Atom | As | Electrophilic (Lewis Acidic) | Lower electronegativity; positive electrostatic potential. researchgate.net |

| Phenyl Rings | C₆H₅ | Nucleophilic | π-electron system provides high electron density. |

| Nitrogen Atom | -CN | Nucleophilic | Lone pair of electrons. |

Beyond static reactivity predictions, computational chemistry provides tools to simulate the dynamic interactions between molecules. Techniques like Molecular Dynamics (MD) simulations and quantum mechanics (QM) calculations are used to model how a molecule like this compound interacts with other chemical species, such as solvents, surfaces, or biological macromolecules. researchgate.netnih.govmdpi.com

Molecular Dynamics (MD) simulations compute the trajectories of atoms over time by solving classical equations of motion, using force fields to describe the interatomic forces. nih.govuiuc.edu This approach can model the behavior of large systems, such as a molecule interacting with a protein in a solvent environment, and can predict binding affinities and conformational changes. researchgate.netarxiv.org For this compound, MD simulations could be employed to model its binding to the active sites of enzymes, particularly the interaction between the electrophilic arsenic atom and nucleophilic thiol groups (-SH) in cysteine residues, which is a key mechanism of its biological activity. researchgate.net

Quantum mechanical methods like DFT can be used to study specific molecular interactions with high accuracy. A notable study investigated the interaction of this compound (DC) with an α-arsenene (GAs) nanosheet using DFT. researchgate.net The calculations revealed a strong interaction, driven by chemisorption, with a significant adsorption energy. The analysis showed a transfer of electronic charge from the nanosheet to the this compound molecule, indicating the electron-accepting (electrophilic) nature of the arsenic compound. This interaction modifies the electronic properties of the nanosheet, suggesting its potential use as a sensor for detecting DC. researchgate.net

These modeling approaches provide a molecular-level understanding of intermolecular forces, including covalent bonds, hydrogen bonds, and van der Waals interactions, which govern the compound's behavior in various environments.

| Interaction Type | Interacting System | Computational Method | Key Findings / Information Gained |

| Covalent Bonding | Thiol (-SH) groups in proteins | DFT, QM/MM | Mechanism of enzyme inhibition; strength of As-S bond formation. researchgate.net |

| Non-covalent Binding | Protein active sites | Molecular Dynamics (MD), Docking | Binding affinity, orientation, and key interacting residues (e.g., via hydrogen bonds, hydrophobic interactions). researchgate.netarxiv.org |

| Surface Interaction | Nanosheets (e.g., α-arsenene) | Density Functional Theory (DFT) | Adsorption energy, charge transfer, changes in electronic properties, potential for sensor applications. researchgate.net |

| Solvation | Water, organic solvents | MD, COSMO-RS | Solubility, stability, and mechanism of hydrolysis at a molecular level. |

Mechanistic Studies of Diphenylcyanoarsine at the Molecular and Cellular Level

Elucidation of Molecular Interaction Pathways

The primary mode of action for diphenylcyanoarsine involves its potent reactivity with biological molecules, particularly those containing sulfhydryl groups. This reactivity underpins its ability to disrupt critical enzymatic processes.

The toxicity of trivalent arsenicals like this compound is largely attributed to their high affinity for thiol groups (-SH) found in amino acids like cysteine, and consequently, in a vast number of proteins and enzymes. mdpi.com This interaction involves the formation of a covalent bond between the arsenic atom and the sulfur atom of the thiol group. nih.gov When an enzyme contains two nearby thiol groups, such as in a dithiol, the arsenic can form a stable five- or six-membered ring structure, known as a chelate, which is a particularly strong and disruptive interaction. nih.gov

A prime target for this mechanism is the pyruvate (B1213749) dehydrogenase complex (PDC) , a critical multi-enzyme complex in cellular metabolism. nih.gov The PDC links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. wikipedia.orgbiorxiv.org One of the PDC's cofactors is lipoic acid, which contains a dithiol group that is essential for its catalytic activity. This compound inhibits the PDC by binding to these thiol groups in lipoic acid, effectively inactivating the entire complex. nih.gov The inhibition of PDC disrupts cellular respiration and the production of ATP. t3db.ca

| Inhibited Enzyme/Complex | Interacting Component | Consequence of Inhibition |

| Pyruvate Dehydrogenase Complex (PDC) | Dithiol groups of lipoic acid cofactor | Blocks conversion of pyruvate to acetyl-CoA, disrupting the citric acid cycle. nih.govwikipedia.org |

| Other Thiol-dependent Enzymes | Cysteine residues in active sites | Loss of catalytic function, disruption of various metabolic pathways. atamanchemicals.com |

The formation of arsenic-thiol complexes is a rapid and robust reaction. Trivalent arsenic compounds react with sulfhydryl groups to form arseno-thioethers. The stability and kinetics of these complexes are central to the compound's toxic action. The interaction with dithiols is particularly significant because the resulting cyclic adduct is thermodynamically more stable than complexes formed with monothiols. nih.gov This high stability makes the inhibition of enzymes like the PDC effectively irreversible under normal cellular conditions. The formation of these adducts leads to conformational changes in proteins, disrupting their structure and, consequently, their function. nih.gov This disruption is a key step leading to widespread cellular damage.

Thiol-Binding Mechanisms and Enzyme Inhibition (e.g., Pyruvate Dehydrogenase)

Cellular Response Mechanisms to this compound Exposure

The molecular interactions of this compound trigger a series of damaging cellular responses, including oxidative stress, mitochondrial failure, and the activation of protective, yet ultimately damaging, stress pathways.

Exposure to this compound leads to a state of oxidative stress , which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. researchgate.netthermofisher.com ROS are highly reactive molecules, such as the superoxide (B77818) anion and hydrogen peroxide, that can damage lipids, proteins, and DNA. mdpi.comscielo.org.co

The generation of ROS following exposure is linked to mitochondrial dysfunction. nih.gov The inhibition of the electron transport chain, a consequence of PDC inhibition and other mitochondrial damage, can cause electrons to "leak" and react with molecular oxygen, forming superoxide radicals. t3db.camdpi.com Studies on skin exposure to this compound have confirmed a significant increase in ROS levels, contributing to inflammation and tissue damage. researchgate.netnih.gov

Mitochondria are primary targets of this compound toxicity. As the "powerhouses of the cell," their main function is to generate ATP through oxidative phosphorylation. mdpi.comfrontiersin.org this compound disrupts this process through several mechanisms:

Inhibition of Key Enzymes: As discussed, the inhibition of the pyruvate dehydrogenase complex severely limits the supply of acetyl-CoA to the citric acid cycle, a core component of mitochondrial respiration. nih.govwikipedia.org

Uncoupling of Oxidative Phosphorylation: Arsenicals can uncouple the process of electron transport from ATP synthesis. t3db.ca This means that while the electron transport chain may still operate to some extent, the energy released is not efficiently captured to produce ATP, leading to energy depletion. medsci.org

Increased Oxidative Damage: The ROS generated within the mitochondria can further damage mitochondrial components, including mitochondrial DNA and proteins of the electron transport chain, creating a vicious cycle of damage and dysfunction. mdpi.com

Cells possess intricate signaling networks to respond to stressors like chemical toxins. jmb.or.krnih.gov Exposure to this compound and its degradation products has been shown to activate several of these pathways as the cell attempts to mitigate damage and restore homeostasis. nih.govresearchgate.net

One key pathway activated is the Unfolded Protein Response (UPR) . researchgate.netnih.gov The UPR is triggered by an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum, a condition that can arise when this compound binds to protein thiol groups and disrupts their proper folding. qiagen.com While initially a pro-survival response, prolonged or overwhelming UPR activation can trigger apoptosis (programmed cell death). nih.gov

Other stress-related signaling pathways, such as those involving transcription factors like Nrf2 (which regulates antioxidant responses) and the SAPK/JNK pathway (activated by a wide range of stressors), are also implicated in the cellular response to arsenical exposure. researchgate.netqiagen.comresearchgate.net These pathways coordinate a complex response that includes attempts at detoxification, damage repair, and, if the damage is too severe, the initiation of cell death to eliminate the compromised cell. nih.govuniversiteitleiden.nl

| Cellular Response | Trigger | Key Mediators/Pathways | Outcome |

| Oxidative Stress | Mitochondrial dysfunction, ROS generation | Reactive Oxygen Species (ROS) | Damage to DNA, proteins, and lipids. thermofisher.com |

| Mitochondrial Dysfunction | Enzyme inhibition, ROS damage | Pyruvate Dehydrogenase Complex (PDC), Electron Transport Chain | Disruption of ATP synthesis, energy depletion, apoptosis. t3db.camdpi.com |

| Cellular Stress Response | Accumulation of misfolded proteins, oxidative damage | Unfolded Protein Response (UPR), Nrf2 pathway, SAPK/JNK signaling | Attempts at repair and detoxification; can lead to apoptosis if stress is severe. researchgate.netnih.govqiagen.com |

Investigating Apoptosis and Necrosis Pathways in Cultured Cell Models

The cytotoxicity of this compound (DC) has been a subject of significant research, with studies on cultured cell models providing crucial insights into the molecular pathways leading to cell death. Investigations have focused on distinguishing between two primary modes of cell death: apoptosis (programmed cell death) and necrosis (passive cell death).

Research employing various cell lines has consistently demonstrated that exposure to this compound induces a dose-dependent decrease in cell viability. The primary mechanisms implicated in this cytotoxicity are the induction of oxidative stress and mitochondrial dysfunction. this compound has been shown to disrupt cellular function by binding to thiol groups in proteins, inhibiting critical enzymes, and generating reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.

The mode of cell death, whether apoptosis or necrosis, appears to be dependent on the concentration of the toxicant and the duration of exposure. At lower concentrations, cells may undergo apoptosis, a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. sigmaaldrich.com However, at higher concentrations or with prolonged exposure, the cellular damage can become too severe for the ordered process of apoptosis, leading to necrosis. nih.gov Necrosis is a more chaotic process involving cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response. facellitate.comfrontiersin.org

Studies have indicated that the transition from apoptosis to necrosis can occur as the concentration of the toxicant increases. nih.gov This shift is often linked to the depletion of intracellular ATP. Apoptosis is an energy-dependent process, and severe mitochondrial damage caused by this compound can lead to a drop in ATP levels, pushing the cell towards the passive process of necrosis. sigmaaldrich.comt3db.ca

The table below summarizes the key characteristics distinguishing apoptosis and necrosis, both of which have been observed in cultured cell models exposed to this compound.

| Feature | Apoptosis | Necrosis |

| Cellular Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies. sigmaaldrich.com | Cell swelling (oncosis), plasma membrane rupture. frontiersin.org |

| Plasma Membrane | Integrity maintained until late stages. frontiersin.org | Early loss of integrity. frontiersin.org |

| Biochemical Process | ATP-dependent, programmed cascade of events. sigmaaldrich.com | ATP-independent, passive process. sigmaaldrich.com |

| Inflammatory Response | Generally non-inflammatory, as cellular contents are contained. facellitate.com | Inflammatory, due to the release of intracellular contents. facellitate.com |

| DNA Fragmentation | Orderly cleavage into distinct fragments. | Random degradation. |

Interactive Data Table: Cellular Responses to this compound

| Cell Line | Observed Effect | Primary Mechanism | Reference |

| Multiple Cell Lines | Dose-dependent decrease in viability | Oxidative stress, mitochondrial dysfunction | |

| Cultured Rat Fibroblasts | Shift from apoptosis to necrosis with increasing concentration | ATP depletion | nih.gov |

| Cutaneous Exposure Models | Inflammation and tissue damage | Inflammatory and cell death responses | nih.gov |

Role of Decomposition Products in Molecular Pathogenesis

The toxicity of this compound is not solely attributable to the parent compound but also to its decomposition products, which play a significant role in its molecular pathogenesis. Upon breakdown, this compound releases both cyanide and arsenic-containing compounds, each contributing to cellular damage through distinct mechanisms. t3db.ca

A primary mechanism of this compound's toxicity involves the in vivo and in vitro decomposition to release cyanide ions (CN⁻). t3db.ca Cyanide is a potent and rapid-acting poison that targets the mitochondrial electron transport chain. phenomenex.blog

Specifically, the cyanide ion binds to the ferric iron (Fe³⁺) atom within cytochrome c oxidase (also known as Complex IV), a critical enzyme in the final step of cellular respiration. t3db.caphenomenex.blog This binding acts as an irreversible inhibitor of the enzyme, preventing it from transferring electrons to oxygen. phenomenex.blog The inhibition of cytochrome c oxidase effectively halts aerobic respiration and the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. t3db.caphenomenex.blog Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to this disruption of energy metabolism. t3db.ca

The consequences of cytochrome c oxidase inhibition are severe and rapid, leading to cellular hypoxia, a swift depletion of energy reserves, and ultimately, cell death. phenomenex.blog

Following the decomposition of this compound, various arsenic species are formed, which contribute significantly to its long-term toxicity. The parent compound degrades into products such as diphenylarsinous acid and subsequently diphenylarsinic acid (DPAA). researchgate.net

The toxicity and metabolic fate of arsenic are highly dependent on its chemical form, a concept known as speciation. rsc.org Inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), along with their methylated metabolites, monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), are of particular toxicological concern. nih.gov Studies have shown that after exposure to arsenic compounds, As(III) is often the predominant species found in various organs, with MMA concentrations typically higher than DMA. nih.gov

The intracellular trafficking of these arsenic species is a complex process. They can enter cells through various transporters and once inside, exert their toxic effects through multiple mechanisms. Arsenic and its metabolites are known to disrupt ATP production by inhibiting enzymes like pyruvate dehydrogenase and by uncoupling oxidative phosphorylation. t3db.ca They can also induce oxidative stress by increasing the production of reactive oxygen species. t3db.ca Furthermore, arsenic compounds can interfere with DNA repair processes and alter DNA methylation patterns, contributing to their carcinogenic potential. t3db.ca

Environmental Fate, Degradation, and Transformation of Diphenylcyanoarsine

Abiotic Degradation Pathways and Kinetics

The primary abiotic degradation pathway for diphenylcyanoarsine in the environment is through hydrolysis and oxidation reactions. These processes lead to the formation of various degradation products, with the rates being significantly influenced by environmental conditions.

Hydrolysis Mechanisms and Product Formation

In aqueous environments, this compound undergoes hydrolysis, although the process is noted to be slow. The primary mechanism involves the cleavage of the arsenic-cyanide (As-CN) bond. This reaction results in the formation of diphenylarsinous acid and hydrogen cyanide.

Further environmental transformation of these initial hydrolysis products can occur. Diphenylarsinous acid can be oxidized to form the more stable diphenylarsinic acid (DPAA). smolecule.comresearchgate.net Diphenylarsinic acid is a major degradation product found in soil and groundwater at sites contaminated with this compound. oup.comresearchgate.net In some cases, bis(diphenylarsinic)oxide can also be formed. researchgate.net

Under anaerobic conditions, particularly in the presence of sulfur, diphenylarsinic acid can be further transformed into diphenylthioarsinic acid (DPTA).

The hydrolysis of this compound can be summarized by the following simplified reaction: (C₆H₅)₂AsCN + H₂O → (C₆H₅)₂AsOH + HCN mir.gdynia.pl

Oxidation Reactions of the Arsenic Center and Cyano Group

The arsenic (III) center in this compound is susceptible to oxidation, typically to the more stable arsenic (V) state. This oxidation is a key step in the formation of diphenylarsinic acid from its precursor, diphenylarsinous acid. smolecule.com Theoretical models suggest that the arsenic(III) center can be oxidized to arsenic(V), leading to derivatives like diphenylarsinic acid.

The cyano group (-CN) can also undergo oxidation, potentially forming cyanate (B1221674) (-OCN) or, under more vigorous conditions, carbon dioxide. this compound reacts strongly with potent oxidizing agents, though the specific resulting products are not extensively detailed in available research.

Influence of Environmental Parameters on Degradation Rates

Several environmental factors play a crucial role in determining the rate of this compound degradation.

pH: The rate of hydrolysis is dependent on pH. The cleavage of the As-CN bond is facilitated in both acidic and alkaline conditions. In basic media, the hydrolysis is accelerated, leading to the formation of arsenate salts and cyanide ions.

Temperature: Temperature has a significant impact on the kinetics of hydrolysis. Accelerated aging studies have been conducted at temperatures ranging from 20 to 50°C to monitor decomposition. The rate constants of hydrolysis increase exponentially with temperature, following the Arrhenius model.

Humidity: The presence of water is essential for hydrolysis. Studies have been performed under controlled humidity conditions (0–80% RH) to investigate its effect on the stability and decomposition of the compound.

The following interactive table summarizes the influence of these parameters:

Table 1: Influence of Environmental Parameters on this compound Degradation| Parameter | Influence on Degradation Rate | Notes |

|---|---|---|

| pH | Rate increases in both acidic and alkaline conditions. | Accelerated hydrolysis in basic media. |

| Temperature | Rate increases with temperature. | Follows the Arrhenius model. |

| Humidity | Essential for hydrolysis. | Degradation is dependent on the presence of water. dfo.no |

Biotic Transformation and Bioremediation Research

Microorganisms play a significant role in the transformation of this compound and its degradation products, offering potential avenues for bioremediation.

Microbial Degradation of this compound and its Byproducts

The primary byproduct of this compound degradation, diphenylarsinic acid (DPAA), is subject to microbial degradation. oup.comnih.gov Research has shown that certain microorganisms can utilize DPAA as a sole source of carbon. oup.comnih.gov The degradation of DPAA is initiated by the splitting of the phenyl groups from the arsenic compound, followed by hydroxylation and ring-opening to produce compounds like cis,cis-muconate (B1241781) and arsenic acid. oup.comnih.gov

Under anaerobic conditions, especially in the presence of sulfate-reducing bacteria, DPAA can be transformed into diphenylthioarsinic acid. researchgate.net It has also been observed that methylated phenylarsenicals can be produced through microbial metabolism. researchgate.netresearchgate.net

Isolation and Characterization of Degrading Microorganisms

Several studies have focused on isolating and identifying microorganisms capable of degrading arylarsenic compounds.

One notable microorganism is Kytococcus sedentarius. Strain NK0508 of Kytococcus sedentarius was isolated from soil and demonstrated the ability to degrade diphenylarsinic acid. oup.comnih.gov This strain was able to utilize approximately 80% of the DPAA as its sole carbon source over a period of three days. oup.comnih.gov The degradation products were identified as cis,cis-muconate and arsenic acid. oup.comnih.gov It was noted that the toxicity of DPAA could inhibit the growth of K. sedentarius. oup.comnih.gov

Kytococcus sedentarius is a Gram-positive, strictly aerobic, and chemoorganotrophic bacterium. nih.gov It requires certain amino acids for growth and can tolerate NaCl concentrations up to 10%. nih.gov Its optimal growth temperature is between 28-36°C. nih.gov

The following table provides a summary of the research findings on the microbial degradation of DPAA by Kytococcus sedentarius.

Table 2: Research Findings on Kytococcus sedentarius NK0508 Degradation of Diphenylarsinic Acid| Finding | Details | Reference |

|---|---|---|

| Isolation | Isolated from soil using toluene (B28343) as a carbon source, followed by cultivation with DPAA. | oup.comnih.gov |

| Degradation Capability | Can utilize about 80% of DPAA as the sole source of carbon in 3 days. | oup.comnih.gov |

| Growth Conditions | Can grow in up to 0.038 mM DPAA. | oup.comnih.gov |

| Degradation Products | cis,cis-muconate and arsenic acid. | oup.comnih.gov |

| Other Substrates | Degrades about 90% of methylphenylarsinic acid and 10% of diphenylmethylarsine. | oup.comnih.gov |

Biochemical Pathways of Arylarsenic Compound Degradation

The biodegradation of arylarsenic compounds, such as the degradation products of this compound, is a critical process mediated by microorganisms. Research has identified specific bacteria capable of utilizing these complex molecules as a carbon source.

For instance, the bacterium Kytococcus sedentarius strain NK0508 has been shown to degrade Diphenylarsinic acid (DPAA), a primary degradation product of this compound. nih.gov This strain can utilize approximately 80% of DPAA as its sole carbon source over a three-day period. nih.gov The degradation process involves the enzymatic cleavage of the phenyl groups from the central arsenic atom. oup.com Following this initial split, the released phenyl groups undergo hydroxylation and subsequent ring opening, ultimately yielding cis,cis-muconate and arsenic acid as the final degradation products. nih.govoup.com This proposed pathway suggests that the initial enzymatic attack on the stable phenyl groups is the key step in the microbial degradation of DPAA. oup.com

Another transformation product observed during the cultivation of K. sedentarius with related compounds was diphenylmethylarsine oxide, which is believed to be synthesized through the methylation of DPAA. nih.gov This indicates that alongside degradation, methylation can be a concurrent biochemical transformation pathway. nih.gov

Table 1: Microbial Degradation of Diphenylarsinic Acid (DPAA)

| Microorganism | Compound Degraded | Degradation Products | Key Pathway Step |

|---|---|---|---|

| Kytococcus sedentarius NK0508 | Diphenylarsinic acid (DPAA), Phenylarsonic acid | cis,cis-muconate, Arsenic acid | Splitting of phenyl groups from the arsenic moiety. nih.govoup.com |

Arsenic Biotransformation Processes in Environmental Systems (e.g., Methylation, Demethylation)

Arsenic undergoes extensive biotransformation in the environment, primarily through microbial methylation and demethylation, which significantly influences its mobility, bioavailability, and toxicity. asm.org These processes are integral to the arsenic biogeochemical cycle. frontiersin.orgoup.com

Methylation is the process where methyl groups are added to inorganic arsenic. clu-in.org This is often considered a detoxification mechanism, particularly in aerobic environments, as it can lead to the formation of less toxic pentavalent methylated species or volatile arsines that are removed from the environmental media. nih.govtandfonline.com The enzyme S-adenosyl-methionine methyltransferase (ArsM in prokaryotes) is central to this process, catalyzing the transformation of inorganic trivalent arsenic into mono-, di-, and trimethylated compounds. asm.org However, under anaerobic conditions, some methylated intermediates, like monomethylarsonous acid (MMAs(III)), can be more toxic than their inorganic precursors and may function as antibiotics in microbial warfare. asm.orgfrontiersin.org Environmental factors such as soil moisture, redox potential, and organic matter content significantly affect the rate of microbial arsenic methylation. nih.gov For example, methylation is often enhanced in flooded or anaerobic soils because demethylation occurs more slowly under these conditions. oup.comnih.gov

Demethylation is the reverse process, where methyl groups are removed from methylated arsenic species, converting them back to inorganic arsenic. clu-in.orgnih.gov This process can be a significant environmental concern, as it can transform less harmful organoarsenicals back into more toxic and carcinogenic inorganic forms like arsenite (As(III)). nih.gov Demethylation can be a stepwise process involving multiple microorganisms. For example, research has shown a two-step pathway where a Burkhoderia species reduces methylarsonic acid (MAs(V)) to the more toxic MAs(III), and a Streptomyces species then demethylates MAs(III) to inorganic As(III). nih.gov In paddy soils, methanogenic archaea have been identified as key players in the demethylation of dimethylarsinic acid (DMAs). oup.com

These competing processes create a dynamic cycle of arsenic species in the environment, with the dominant process depending on the specific microbial communities present and the prevailing physicochemical conditions. frontiersin.org

Phytoremediation Potential for Organoarsenic Contaminants

Phytoremediation, the use of plants to extract, sequester, or detoxify pollutants, is an emerging eco-friendly technology for cleaning up environments contaminated with organoarsenic compounds. researchgate.netecoevorxiv.orgnih.gov This approach is considered a cost-effective and ecologically responsible alternative to traditional physical remediation methods. nih.govnih.gov

Research has demonstrated the potential of certain plants, known as hyperaccumulators, to remediate soils contaminated with DPAA. researchgate.net The arsenic hyperaccumulating fern, Pteris vittata, has shown significant promise in this area. researchgate.net In one study, the use of P. vittata alone resulted in a 35–47% reduction in DPAA concentrations in contaminated soil compared to an untreated control. researchgate.net

The effectiveness of phytoremediation can be significantly enhanced by associating the hyperaccumulating plant with specific soil microorganisms. The combination of Pteris vittata with the bacterium Phyllobacterium myrsinacearum RC6b led to even greater removal of DPAA from the soil. researchgate.net The presence of the bacterium not only increased the plant's growth but also enhanced its accumulation of DPAA. researchgate.net This synergistic relationship also helped in the recovery of the soil's ecological function, as measured by increases in dehydrogenase and fluorescein (B123965) diacetate hydrolysis activities. researchgate.net Such findings highlight the potential of using combined hyperaccumulator-microbe systems as a new strategy for the remediation of DPAA-contaminated sites. researchgate.net

The primary phytoremediation strategies applicable to arsenic and other elemental pollutants include:

Phytoextraction: Plants absorb contaminants from the soil or water and translocate them to their harvestable tissues, such as shoots and leaves. nih.gov

Phytostabilization: Plants are used to reduce the mobility and bioavailability of contaminants in the soil by stabilizing them within the root zone. ecoevorxiv.org

Rhizofiltration: Plant roots are used to absorb, adsorb, and precipitate pollutants from contaminated water. nih.gov

Environmental Persistence and Speciation of this compound Degradation Products

Upon release into the environment, this compound degrades into more stable compounds, primarily Diphenylarsinic acid (DPAA), which exhibit high persistence and complex speciation behavior in soil and water. ontosight.aihep.com.cnhep.com.cn

Long-term Stability of Diphenylarsinic Acid (DPAA) and Diphenylthioarsinic Acid (DPTA)

Diphenylarsinic acid (DPAA) is noted for its high persistence in the environment. hep.com.cnhep.com.cn Its presence in soil and groundwater at former chemical munition sites, long after their disposal, underscores its long-term stability. hep.com.cn This persistence raises concerns about long-term exposure risks for various ecosystems. ontosight.ai

Under anaerobic conditions, particularly in the presence of sulfate-reducing bacteria, DPAA can be transformed into Diphenylthioarsinic acid (DPTA) or its dithio-analogue, diphenyldithioarsinic acid. nih.govcapes.gov.brscience.gov This transformation has been observed in contaminated groundwater and in laboratory studies with anaerobic soil microorganisms. capes.gov.brscience.gov The isolation of microbial consortia containing species like Desulfotomaculum acetoxidans that can transform over 80% of DPAA to its thio-analogue within weeks highlights a key pathway for DPAA under anoxic conditions. science.gov The long-term stability of these thio-arsenicals is an area of ongoing research, as they represent a further step in the environmental transformation of the original compound. capes.gov.br

Speciation of Arsenic Compounds in Soil and Aqueous Matrices

The chemical form, or speciation, of arsenic in soil and water dictates its mobility, bioavailability, and toxicity. tandfonline.comnih.gov The speciation of DPAA and other arsenic compounds is influenced by a variety of factors, including soil composition, pH, redox potential, and the presence of iron and manganese oxides. hep.com.cnnih.gov

Batch experiments with various soil types have shown that the sorption of DPAA is significantly and positively correlated with the content of oxalate-extractable iron oxides, indicating that iron minerals play a crucial role in immobilizing DPAA in soils. hep.com.cn Spectroscopic studies have confirmed that DPAA forms stable complexes with iron (hydr)oxides like goethite and ferrihydrite through inner-sphere complexation, forming bidentate binuclear and monodentate mononuclear bonds. hep.com.cnhep.com.cn

In aqueous systems, the speciation is equally complex. In contaminated groundwater, DPAA can coexist with its degradation product, phenylarsonic acid (PAA), and inorganic arsenic forms. preprints.org Furthermore, under certain conditions, DPAA can be transformed into thiol-containing derivatives. capes.gov.br The analysis of environmental samples is complicated by the fact that sample preparation procedures, such as drying and storage, can alter the original arsenic speciation. tandfonline.com For instance, storing samples rich in organic matter at low temperatures can lead to a decrease in the extractable arsenic. tandfonline.com Therefore, careful handling and analysis are essential to accurately determine the distribution of arsenic species in environmental matrices. tandfonline.comnih.gov

Table 2: Factors Influencing Arsenic Speciation in the Environment

| Factor | Influence on Speciation | Relevant Arsenic Species |

|---|---|---|

| Redox Potential | Controls the valence state; anaerobic conditions favor As(III), methylation, and thio-arsenical formation. oup.comnih.gov | As(III), As(V), Methylated Arsenicals, DPTA |

| pH | Affects surface charge of minerals and solubility of arsenic compounds. | DPAA, PAA, As(III), As(V) |

| Iron/Manganese Oxides | Strong sorbents for arsenate and organoarsenicals like DPAA, limiting mobility. hep.com.cnhep.com.cn | DPAA, As(V) |

| Microbial Activity | Mediates methylation, demethylation, and transformation to thio-arsenicals. frontiersin.orgscience.gov | Methylated Arsenicals, Inorganic Arsenic, DPTA |

| Organic Matter | Can form complexes with arsenic, affecting its mobility and bioavailability. nih.gov | Organo-arsenic complexes |

Modeling Environmental Transport and Dispersion

Mathematical models are essential tools for predicting the transport and dispersion of contaminants like this compound and its degradation products in the environment. epa.govresearchgate.net These models help to estimate population exposure and understand the spatial and temporal distribution of pollutants following a release. researchgate.netnih.gov

The choice of model depends on the environmental compartment being studied.

Atmospheric Dispersion: For airborne releases, models like the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) and CALPUFF are used. researchgate.netnih.gov These models simulate the emission, transport, dispersion, and deposition of pollutants by incorporating meteorological data (e.g., wind fields), terrain characteristics, and the chemical properties of the substance. epa.govresearchgate.net For example, HYSPLIT has been used to model the dispersion of arsenic from industrial sources, showing its capability to predict concentration peaks under various weather conditions like sea breezes. researchgate.net

Hydrological Transport: To model contaminants in water systems, models such as the Water Quality Analysis Simulation Program (WASP) are employed. tuiasi.ro WASP can simulate the fate and transport of pollutants in water bodies like rivers and deltas, accounting for hydrological variability and pollution sources. tuiasi.ro

Subsurface Transport: For understanding contaminant movement in groundwater and soil, reactive transport models (RTMs) like TOUGHREACT are utilized. researchgate.netmdpi.com These sophisticated models integrate fluid flow with geochemical reactions, such as mineral dissolution and precipitation, to predict how contaminants interact with the subsurface environment over time. researchgate.netmdpi.com

These modeling efforts are complex and rely on accurate input data regarding the source of the release, meteorological conditions, and the physicochemical properties of the contaminant. epa.govnih.gov The results from these models are crucial for risk assessment and for designing effective remediation strategies for sites contaminated with arsenic compounds. researchgate.netnih.gov

Numerical Simulations of Compound Diffusion in Sedimentary and Aquatic Systems

Numerical simulations are critical tools for understanding and predicting the dispersion of this compound from corroding munitions casings into the surrounding environment. The primary mechanism for its transport in marine bottom sediments is molecular diffusion. vliz.be

Mathematical models for this process are typically based on a transport equation that accounts for key environmental and chemical parameters. vliz.be The general form of the transport equation in sediments can be expressed as:

∂(φC)/∂t = ∇ ⋅ (φDeff∇C) - R

Where:

C is the concentration of the substance.

φ is the porosity of the sediments.

Deff is the effective diffusion coefficient in the sediments.

R is the rate of loss by chemical reactions, primarily hydrolysis. vliz.be

t is time.

∇ is the gradient operator, representing the spatial derivatives.

This compound reacts slowly with water in a process called hydrolysis, which is a key transformation pathway in aquatic environments. vliz.be This reaction cleaves the arsenic-carbon bond, yielding diphenylarsenious oxide and hydrogen cyanide. vliz.bemir.gdynia.pl While the hydrolysis products are considered less toxic in the context of chemical warfare agents, they still represent significant environmental contaminants. mir.gdynia.pl

Case studies, such as the one modeling dispersion from munitions at the Paardenmarkt site off the coast of Belgium, provide practical examples of these simulations. vliz.be In this study, a numerical model was developed using a three-dimensional grid to discretize the equations and was programmed in FORTRAN 90. vliz.be Such models simulate the coupled sediment-water system to predict how the concentration of the chemical agent changes over time and space. vliz.be A simulation might involve a fine grid for the sediments where diffusion is slow and a coarser grid for the overlying water column where dispersion is more rapid. vliz.be

The degradation of this compound does not end with hydrolysis. Its primary degradation product, diphenylarsinic acid (DPAA), is known to be a major, persistent contaminant in soils at sites where these munitions were abandoned. researchgate.net The transformation of DPAA is further influenced by local geochemical conditions and microbial activity, with sulfate-reducing bacteria playing a potential role in its anaerobic degradation. researchgate.net

Table 1: Parameters in Numerical Simulation of this compound Diffusion

| Parameter | Description | Significance in Modeling | Example Value/Unit |

|---|---|---|---|

| Effective Diffusion Coefficient (Deff) | The rate at which the compound spreads through the interstitial water of sediments. | Determines the speed and extent of contaminant migration from the source. | m²/s |

| Sediment Porosity (φ) | The fraction of the total volume of the sediment that is taken up by pore spaces. | Influences the volume of water available for the contaminant to dissolve in and diffuse through. | Dimensionless (e.g., 0.4 - 0.6) |

| Hydrolysis Rate (R) | The speed of the chemical reaction between this compound and water. | Acts as a sink term in the model, reducing the concentration of the parent compound over time. vliz.be | mol/(m³·s) |

| Grid Size | The spatial resolution of the numerical model for both sediment and water columns. | Finer grids provide more detailed and accurate predictions but require more computational power. vliz.be | meters (e.g., 0.002 m for sediments, 0.2 m for water) vliz.be |

| Adsorption Coefficient (Kd) | Describes the partitioning of the compound between the solid sediment particles and the porewater. | High adsorption slows the movement of the contaminant plume. | L/kg |

Prediction of Contaminant Plume Dynamics from Abandoned Munitions

Predicting the dynamics of contaminant plumes originating from abandoned munitions is a complex challenge essential for environmental risk assessment and management. copernicus.orghelcom.fi Decades after being dumped at sea, munitions casings corrode, releasing toxic agents like this compound into the marine environment. mir.gdynia.plhelcom.fi Investigations of known dumpsites in areas like the Baltic Sea confirm widespread sediment contamination with degradation products of arsenic-containing chemical warfare agents, often extending far beyond the designated dumping area. helcom.firesearchgate.net

Traditional predictive models for contaminant transport in marine environments can be categorized as either concentration-based (Eulerian) or particle-based (Lagrangian). hi.no These models simulate how contaminants are transported by ocean currents, dispersed by turbulence, and diluted over large geographical areas. hi.no However, the accuracy of these models depends on detailed knowledge of the source term (e.g., leakage rate and duration) and complex hydrodynamics, which are often uncertain for historical munitions dumps. copernicus.orghelcom.fi

To address these uncertainties and the high cost of extensive field data collection, innovative machine learning (ML) approaches are being developed. copernicus.org These models can predict the evolution of contaminant plumes with greater efficiency. copernicus.org

Key features of these advanced predictive models include:

Data-Driven Training: ML models are trained using large datasets, which can be generated from numerical simulations of various release scenarios or from actual monitoring data. copernicus.org

Input and Output: Monitored contaminant concentrations can be used as inputs, with the model's output being a prediction of the contaminant plume's distribution at future times. copernicus.org This allows for forecasting the plume's evolution and assessing potential risks. copernicus.org

Source Identification: A significant advantage of some ML approaches is their ability to perform historical tracing, potentially identifying the initial release point of a detected plume. copernicus.org

Integrated Physics-ML Models: A novel approach integrates analytical solutions from classical physics-based theories with deep learning frameworks like U-Net. This combination leverages the predictive power of deep learning while being grounded in the physical principles of groundwater or sediment dynamics, enhancing both accuracy and computational efficiency for evaluating remediation strategies.

These predictive tools are vital for managing the legacy of sea-dumped munitions, allowing for more targeted monitoring and the development of effective risk mitigation strategies for sensitive marine ecosystems.

Table 2: Comparison of Contaminant Plume Prediction Models

| Model Type | Principle | Advantages | Limitations |

|---|---|---|---|

| Conventional Transport Models (Eulerian/Lagrangian) | Solves advection-diffusion equations based on fluid dynamics principles to simulate passive drift and dispersion. hi.no | Well-established, based on first principles of physics. | Requires detailed knowledge of hydrodynamics and source characteristics; can be computationally intensive. copernicus.org |

| Machine Learning (ML) Models | Learns patterns from large datasets (from simulations or monitoring) to predict plume behavior. copernicus.org | Can handle complex, non-linear processes; computationally efficient for prediction; can eliminate the need for detailed aquifer/sediment characterization. copernicus.org | Requires a large and representative training dataset; predictions may be less reliable for scenarios outside the training data range. |

| Integrated Physics-ML Models (e.g., U-Net) | Combines deep learning frameworks with analytical physics-based equations to inform the model. | High accuracy and computational efficiency; leverages strengths of both approaches; robust performance. | Newer approach; requires expertise in both machine learning and environmental science. |

Compound Index

Advanced Analytical Methodologies for Detection and Monitoring

Development of Trace Analysis Techniques for Environmental and Forensic Applications

The requirement to detect minute quantities of Diphenylcyanoarsine and its degradation products in environmental and forensic contexts has driven the advancement of highly sensitive analytical techniques. llnl.gov These methods are crucial for monitoring contamination, verifying non-proliferation treaties, and conducting criminal investigations. forensicscijournal.comnih.govjscimedcentral.com

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a powerful and indispensable tool for the speciation analysis of organoarsenic compounds, including this compound and its derivatives. preprints.orgresearchgate.net This hyphenated technique combines the separation capabilities of HPLC with the element-specific, high-sensitivity detection of ICP-MS, allowing for the quantification of individual arsenic species even at parts-per-trillion (ppt) levels. preprints.orgresearchgate.netmdpi.com